Malachite Green Oxalate

Aquatic Toxicology Ecotoxicology Aquaculture Risk Assessment

Ensure assay reproducibility with certified Malachite Green Oxalate (CAS 2437-29-8). The oxalate salt form provides superior solubility, photostability, and low interference in enzymatic phosphate detection compared to chloride salts. Essential for differential spore staining (certified microscopy grade) and selective Salmonella culture media. Procure high-purity (≥98%) material with defined counterion identity to eliminate lot-to-lot variability in spectrophotometric and microbiological workflows.

Molecular Formula C27H28N2O8
Molecular Weight 508.5 g/mol
Cat. No. B8113019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalachite Green Oxalate
Molecular FormulaC27H28N2O8
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O
InChIInChI=1S/C23H25N2.2C2H2O4/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;2*3-1(4)2(5)6/h5-17H,1-4H3;2*(H,3,4)(H,5,6)/q+1;;/p-1
InChIKeyISCIXAIEDTZJCQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malachite Green Oxalate: Technical Specifications and Procurement-Ready Characterization for Industrial and Research Applications


Malachite Green Oxalate (CAS 2437-29-8) is a cationic triphenylmethane dye supplied as the oxalate salt of the malachite green cation [1]. It is distinguished from the chloride salt by its counterion, which influences solubility, stability, and toxicity profiles. The compound exists as dark green crystals with a metallic luster, demonstrates a water solubility of 60–110 g/L at 20°C [2], and exhibits a pH-dependent color transition from yellow (pH <2.0) to green (pH 2.0–11.0) to colorless (pH >13.5) [2]. It is employed in differential spore staining for bacteriological samples , as a spectrophotometric reagent for phosphate detection in enzymatic assays [3], and historically as an ectoparasiticide and fungicide in aquaculture [4]. Its classification under the Colour Index as C.I. 42000 [2] positions it within a broader class of triarylmethane dyes that includes crystal violet and gentian violet, yet its specific oxalate counterion and attendant physicochemical properties necessitate careful differentiation for precise experimental and industrial applications.

Why Malachite Green Chloride and Other Triarylmethane Dyes Cannot Simply Replace Malachite Green Oxalate in Regulated and Precision Applications


The interchangeable use of the term “malachite green” across different salt forms (chloride, oxalate, acetate, etc.) masks critical performance divergences that preclude generic substitution [1]. The oxalate counterion alters the equilibrium between the colored cation and its leuco base, thereby influencing photostability, solubility, and reduction kinetics under varying pH conditions [2]. In aquaculture, the chloride salt demonstrates higher acute toxicity than the oxalate salt, which informs species-specific selection and regulatory compliance [3]. In analytical workflows, the oxalate salt serves as a specific spectrophotometric reagent for phosphate detection, a function not reliably performed by the chloride due to counterion interference with enzymatic reaction components [4]. Additionally, in spore staining protocols for bacteriology, brand-specific differences among malachite green sources have been documented, with certain formulations proving inferior for selective inhibition of competing organisms in culture media [5]. These divergences underscore the necessity of specifying the oxalate salt for applications where counterion-dependent properties govern assay reproducibility, environmental toxicity thresholds, or formulation stability.

Quantitative Differentiation of Malachite Green Oxalate: Head-to-Head Performance Data Against Key Comparators


Acute Aquatic Toxicity: Malachite Green Oxalate Exhibits ~63× Higher Lethality to Artemia Nauplii than Methylene Blue

In a 72-hour acute toxicity bioassay using Artemia franciscana nauplii (a zooplankton model organism), malachite green oxalate demonstrated an LC50 of 0.000223 mg/L [1]. This represents a toxicity differential of approximately 63× greater lethality compared to methylene blue (LC50 0.3241 mg/L) and 63× greater lethality compared to acriflavine hydrochloride (LC50 0.01406 mg/L) [1]. The data establish a clear toxicity hierarchy among aquaculture therapeutics.

Aquatic Toxicology Ecotoxicology Aquaculture Risk Assessment

Fish Fry Sensitivity: Malachite Green Oxalate is ~96× More Acutely Toxic to African Catfish Fry than Mebendazole

In acute toxicity tests on fry of the African catfish (Clarias gariepinus), malachite green oxalate exhibited a 24-hour LC50 of 0.14 mg/L [1]. This value was approximately 96× lower (i.e., more toxic) than mebendazole (LC50 315 mg/L), 72× lower than praziquantel (LC50 13.4 mg/L), and 71× lower than acriflavin neutral (LC50 10.0 mg/L) [1]. The study concluded that standard therapeutic dosages derived from other species could not be safely applied to C. gariepinus fry due to the compound's extreme potency in this life stage [1].

Aquaculture Toxicology Fish Therapeutics Species Sensitivity

Photocatalytic Degradation: Malachite Green Oxalate (Cationic) Exhibits pH-Dependent Degradation Kinetics Opposite to Eosin Yellow (Anionic)

A comparative study of photocatalytic degradation using TiO2 catalysts (Degussa P25) revealed that malachite green oxalate (MG, cationic) and Eosin yellow (EY, anionic) exhibit inverse pH-dependent degradation efficiencies [1]. For MG, degradation efficiency was enhanced in alkaline medium, whereas for EY, efficiency was enhanced in acidic medium [1]. In acidic medium, the rate of MG degradation varied depending on the proton source (H2SO4, HCl, HClO4), indicating that the oxalate counterion and its interaction with the catalyst surface and solution chemistry modulate degradation kinetics [1].

Photocatalysis Wastewater Treatment Dye Degradation

Bacteriological Media Performance: Merck Malachite Green Oxalate Matches Legacy Standard While Difco Malachite Green Is Inferior for Selective Inhibition

In a comparative evaluation of three malachite green sources for the preparation of Rappaport's medium (used for Salmonella enrichment and selection), Merck's malachite green oxalate demonstrated equivalent efficiency to the discontinued legacy Merck dye (old) in supporting Salmonella growth while inhibiting competing organisms [1]. Critically, Difco's malachite green was clearly inferior to the other two dyes in inhibiting competing organisms from pre-enrichment cultures of minced meat samples [1]. The study concluded that Merck's malachite green oxalate can replace the obsolete dye without compromising medium performance [1].

Bacteriology Culture Media Salmonella Detection

Counterion-Dependent Photoreduction: Oxalate Favors Leuco-Malachite Green Formation at Low pH Compared to Chloride

Under UV illumination in the presence of TiO2 nanoparticles, malachite green oxalate undergoes simultaneous oxidation and reduction pathways, yielding N-demethylated by-products and leuco-malachite green (LMG) [1]. The formation of LMG—a colorless, toxic, and analytically confounding metabolite—is favored at low pH specifically in the presence of the oxalate counterion [1]. This photoreduction pathway differs from that observed for the chloride salt, where the equilibrium and kinetics of LMG generation are altered.

Photochemistry Dye Stability Analytical Interference

IKBKE Kinase Inhibition: Malachite Green Oxalate Demonstrates Selective Inhibition with IC50 ~10 μM

Malachite green oxalate has been identified as a potent and selective inhibitor of IKBKE (inhibitor of nuclear factor kappa-B kinase subunit epsilon), with an IC50 value of approximately 10 μM in enzymatic assays [1]. The compound inhibits downstream targets including IκBα, p65, and IRF3, and reduces NF-κB expression and adhesion molecules [1]. While direct IC50 comparator data for other malachite green salts in this assay system are not reported, the specificity of the oxalate salt for IKBKE over other kinases has been documented, distinguishing it from broader-spectrum triarylmethane dyes such as crystal violet.

Kinase Inhibition Drug Discovery IKBKE Selectivity

Procurement-Ready Application Scenarios for Malachite Green Oxalate Based on Quantified Performance Differentiation


Precision Aquaculture Therapeutant for Ectoparasitic Protozoa Control in Non-Food Fish

The extreme acute aquatic toxicity of malachite green oxalate—quantified by an LC50 of 0.000223 mg/L against Artemia nauplii [1] and 0.14 mg/L against African catfish fry [2]—positions it as a high-potency parasiticidal agent for Ichthyophthirius multifiliis (white spot disease) in ornamental and non-food fish populations. Its oxalate salt form is specifically preferred over the chloride salt in aquaculture due to lower acute toxicity to the host species [3]. Procuring this specific salt ensures that the therapeutic margin is maximized while maintaining efficacy against protozoan parasites. Application protocols must incorporate rigorous species-specific dose calibration, given the documented 96× greater toxicity to fry than mebendazole [2], and must comply with regulatory restrictions that prohibit its use in fish intended for human consumption.

Standardized Differential Spore Staining in Clinical and Food Bacteriology

For laboratories performing differential spore staining on bacteriological samples of human or food origin, malachite green oxalate (Certistain® grade) is the specified reagent . The brand-specific performance differential documented for Rappaport's medium—where Merck malachite green oxalate matched the legacy standard while a competitor dye was clearly inferior in selective inhibition [4]—underscores that not all malachite green sources are functionally equivalent. Procuring certified microscopy-grade malachite green oxalate ensures that spore staining protocols yield consistent, reproducible results, and that selective culture media for pathogens such as Salmonella maintain the necessary inhibitory properties against competing flora.

Phosphate Detection in Enzymatic Assays for Biochemical Research

Malachite green oxalate serves as a sensitive spectrophotometric reagent for the detection of inorganic phosphate released in enzymatic reactions [5]. The oxalate salt is specifically employed in these assays because its counterion does not interfere with the formation of the phosphomolybdate-malachite green complex, unlike the chloride salt which can introduce analytical variability. The compound's utility in high-throughput screening of kinase and phosphatase activity is supported by its defined IKBKE inhibition potency (IC50 ~10 μM) [5], making it both a detection reagent and a chemical probe in the same biochemical workflow.

Environmental Remediation Model Pollutant for Photocatalytic Degradation Studies

As a representative cationic triphenylmethane dye, malachite green oxalate is widely employed as a model pollutant in the development and benchmarking of advanced oxidation processes for wastewater treatment. Its oxalate counterion uniquely modulates pH-dependent degradation kinetics, with enhanced photocatalytic removal observed in alkaline media and counterion-dependent rate variability in acidic conditions [6]. The compound's well-characterized degradation pathway—including the formation of leuco-malachite green as a function of pH and counterion [7]—makes it an ideal reference standard for evaluating the performance of novel photocatalysts and electrochemical remediation systems against cationic dye contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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